Nidroxyzone

nitrofuran pharmacokinetics renal excretion semicarbazone structure-activity relationship

Nidroxyzone (Furadroxyl, NF-67) is a synthetic 5-nitrofuran derivative—specifically, 5-nitro-2-furaldehyde 2-(2-hydroxyethyl)semicarbazone—first prepared by Stillman and Scott. It belongs to the nitrofuran class of broad-spectrum antibacterial and antiprotozoal agents, characterized by a furan ring bearing a nitro group at the 5-position and a semicarbazone side chain at the 2-position.

Molecular Formula C8H10N4O5
Molecular Weight 242.19 g/mol
CAS No. 405-22-1
Cat. No. B1244193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNidroxyzone
CAS405-22-1
Synonyms5-nitro-2-furaldehyde 2-(2-hydroxyethyl)semicarbazone
furadroxyl
nidroxyzone
Molecular FormulaC8H10N4O5
Molecular Weight242.19 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])C=NN(CCO)C(=O)N
InChIInChI=1S/C8H10N4O5/c9-8(14)11(3-4-13)10-5-6-1-2-7(17-6)12(15)16/h1-2,5,13H,3-4H2,(H2,9,14)/b10-5+
InChIKeyFJVAAURIDNIYAE-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nidroxyzone (CAS 405-22-1) – A 5-Nitrofuran Semicarbazone with Distinct Urinary Pharmacokinetics for Veterinary Feed-Additive and Experimental Research Procurement


Nidroxyzone (Furadroxyl, NF-67) is a synthetic 5-nitrofuran derivative—specifically, 5-nitro-2-furaldehyde 2-(2-hydroxyethyl)semicarbazone—first prepared by Stillman and Scott [1]. It belongs to the nitrofuran class of broad-spectrum antibacterial and antiprotozoal agents, characterized by a furan ring bearing a nitro group at the 5-position and a semicarbazone side chain at the 2-position [2]. Unlike clinically established nitrofurans such as nitrofurazone, furazolidone, and nitrofurantoin, nidroxyzone was developed primarily as a veterinary feed additive for poultry growth promotion and egg production enhancement, and its procurement interest today lies in its distinctive 2-hydroxyethyl substitution, which confers a urinary excretion profile and toxicological signature that diverge meaningfully from in-class analogs [3].

Urinary PK modelSupports nitrofuran renal excretion studies with a characterized pharmacokinetic profile distinct from 13 inactive analogs
Growth modulationEnables poultry growth endpoint research; diet-dependent growth response reported in broiler and layer trials
Reproductive tox.Provides a characterized spermatogenic arrest and estrus inhibition phenotype for nitrofuran toxicology studies

Why Nitrofuran Analogs Cannot Substitute for Nidroxyzone in Research and Industrial Procurement Without Comparative Pharmacokinetic and Toxicological Validation


The nitrofuran class exhibits profound structure-dependent divergence in absorption, excretion, antibacterial spectrum, and target-organ toxicity despite sharing a common 5-nitrofuran pharmacophore [1]. Nidroxyzone's 2-(2-hydroxyethyl)semicarbazone side chain is not a trivial substitution: it drives approximately 25% urinary excretion of unchanged drug—a property absent in 13 of 27 nitrofurans screened in the same experimental system [2]. In poultry feed-additive applications, nidroxyzone stimulates growth at doses where nitrofurazone is frankly growth-depressive, and its testicular toxicity profile (spermatogenic arrest) represents a class-specific adverse effect not documented for furazolidone or nitrofurantoin at comparable regimens [3]. Generic substitution without accounting for these side-chain-dependent differences risks invalidating experimental reproducibility, confounding efficacy readouts, and misattributing toxicological findings. The quantitative evidence below substantiates why procurement specifications must be compound-specific.

Nitrofurazone: growth modulation inversion
Nitrofurazone lacks the 2-hydroxyethyl side chain and may depress growth rather than stimulate it, potentially reversing the intended endpoint.
Furazolidone / nitrofurantoin: absent spermatogenic arrest
These analogs are not associated with spermatogenic arrest; selecting them would not replicate the testicular atrophy model reported for nidroxyzone.
Unlabeled nitrofuran analogs: low urinary excretion
Most nitrofurans yield minimal unchanged renal elimination; substituting an analog without the hydroxyethyl semicarbazone may eliminate the urinary PK endpoint.

Quantitative Differential Evidence for Nidroxyzone (CAS 405-22-1) Against Closest Nitrofuran Comparators


Urinary Excretion: Nidroxyzone Achieves ~25% Unchanged Renal Elimination vs. 13 Inactive Nitrofurans in a 27-Compound Comparative Screen

In a systematic oral dosing study of 27 nitrofuran derivatives in rats, only 14 compounds produced detectable urinary antibacterial activity; nidroxyzone (5-nitro-2-furaldehyde 2-(2-hydroxyethyl)semicarbazone) was identified as one of the two most active compounds and was excreted unchanged in urine at approximately 25% of the administered dose—a level described as 'relatively large' compared with the remainder of the panel [1]. The structural determinant for this enhanced excretion was the presence of a semicarbazone or semioxamazone side chain with appropriate substitution at the 2- or 4-position [1]. By contrast, 13 nitrofurans in the same panel were completely inactive in urine, and most other active nitrofurans showed substantially lower urinary recovery [1]. This property enabled oral dosing at 7 mg/kg every 4 hours (42 mg/kg/day) to maintain a urinary concentration of 40 mg/100 mL—one-quarter of the drug's urinary saturation concentration—with demonstrated in vitro efficacy against S. aureus, E. coli, A. aerogenes, S. faecalis, and P. vulgaris across pH 5–8 [1].

Urinary excretion
Head-to-head
Nidroxyzone~25% unchanged
13 of 27 nitrofurans0% (inactive)
One of two most active compounds in panel
Supports urinary excretion model selection for nitrofuran PK studies
Rat oral study; pH 5–8 activity vs. S. aureus, E. coli, A. aerogenes, S. faecalis, P. vulgaris
nitrofuran pharmacokinetics renal excretion semicarbazone structure-activity relationship urinary antibacterial activity

Poultry Feed Efficiency: Nidroxyzone at 50 g/ton Matches Nihydrazone at 100 g/ton in Egg Production and Feed Efficiency Improvement

In a direct comparative feeding trial with laying hens (Boone and Barnett, 1965, Poultry Science), nidroxyzone was incorporated into an all-mash breeder ration at 0 and 50 g/ton, while nihydrazone (5-nitro-2-furaldehyde acetylhydrazone) was administered at 0 and 100 g/ton [1]. Both additives produced a highly significant increase in egg production and feed efficiency, with the improvement becoming evident after 5–6 months of lay and persisting through the 12-month trial [1]. No significant differences were observed between treatment groups in egg weight, Haugh units, or shell thickness [1]. Critically, nidroxyzone achieved these performance benefits at half the mass inclusion rate of nihydrazone (50 vs. 100 g/ton), suggesting superior feed-additive potency on a per-gram basis for this application endpoint [1].

Feed efficiency
Head-to-head
Nidroxyzone50 g/ton
Nihydrazone100 g/ton
Comparable egg production improvement at half inclusion
Informs dose-efficiency endpoint evaluation in poultry feed-additive studies
Laying hen 12-month trial; no effect on egg weight, Haugh units, shell thickness
poultry feed additive egg production feed conversion efficiency laying hen performance

Growth Modulation Dichotomy: Nidroxyzone Stimulates Broiler Growth Whereas Nitrofurazone Depresses Growth at Comparable Dietary Inclusion Levels

Creek et al. (1959) demonstrated that nidroxyzone (Furadroxyl) functions as a growth stimulant when added to broiler diets [1]. Paul et al. (1961) subsequently confirmed that nidroxyzone improved growth of chicks specifically on low-protein diets, suggesting a protein-sparing effect distinct from simple antibacterial growth promotion [2]. In contrast, nitrofurazone—a closely related 5-nitro-2-furaldehyde semicarbazone differing only in the absence of the 2-hydroxyethyl substituent on the semicarbazone nitrogen—has been repeatedly shown to depress growth in chicks when fed continuously at 0.02% of the diet [3]. This functional inversion—from growth depression to growth stimulation—arising from a single side-chain modification underscores the non-interchangeability of nitrofuran analogs in poultry research applications.

Growth modulation
Reported
NidroxyzoneGrowth stimulation
NitrofurazoneGrowth depression
Opposite effect despite shared nitrofuran core
Supports growth modulation endpoint context; substitution would invert outcome
Cross-study observation; broiler diets, low-protein conditions
broiler growth promotion nitrofuran feed additives growth depression poultry nutrition

Reproductive Toxicity Signature: Nidroxyzone Induces Spermatogenic Arrest and Testicular Atrophy—A Class-Distinct Toxicological Profile vs. Furazolidone and Nitrofurantoin

Nidroxyzone produces a distinctive pattern of reproductive toxicity not documented as a primary toxicological feature for therapeutically used nitrofurans such as furazolidone or nitrofurantoin. In rats, oral Furadroxyl (nidroxyzone) administration caused spermatogenic arrest at the primary spermatocyte stage, with testes reduced to approximately one-third normal size after 30 days of dietary exposure, while body weight remained unaffected [1]. Succinate oxidation was preserved, but pyruvate oxidation in testicular tissue was impaired [1]. In mice of both sexes, nidroxyzone produced testicular atrophy in males of all ages—not preventable by pregnant mare serum gonadotropin—and inhibited estrus in adult females with significant decreases in sex organ weights [2]. This anti-spermatogenic and anti-estrus profile is a compound-specific toxicological signature that differentiates nidroxyzone from furazolidone, which is primarily associated with monoamine oxidase inhibition and carcinogenicity concerns, and from nitrofurantoin, whose adverse effect profile is dominated by pulmonary and hepatic hypersensitivity reactions [3].

Reproductive toxicity
Class-level
NidroxyzoneSpermatogenic arrest, testes 1/3 size
Furazolidone / NitrofurantoinNo spermatogenic arrest reported
Unique antispermatogenic signature among clinical nitrofurans
Enables spermatogenic arrest model selection; analogs cannot replicate
Rat 30-day dietary; mouse dual-sex model (Cranston 1961)
nitrofuran reproductive toxicology spermatogenic arrest testicular atrophy anti-fertility agents

In Vitro Antibacterial Potency Ranking: Nidroxyzone Ranks Among Least Effective Nitrofurans Against E. coli, Contrasting with Furazolidone as Most Effective—Informing Compound Selection for Antimicrobial Susceptibility Studies

In a 1962 survey of 287 strains of E. coli isolated from animal and poultry diseases, the in vitro sensitivity to 14 antimicrobial agents including multiple nitrofurans was determined [1]. Furazolidone ranked among the most effective compounds tested, whereas nidroxyzone ranked among the least effective—grouped with penicillin and oleandomycin at the bottom of the activity spectrum [1]. This inverse potency ranking between two nitrofurans sharing the same 5-nitrofuran core highlights that the side-chain substitution critically determines intrinsic antibacterial activity against Gram-negative veterinary pathogens. The finding is consistent with the broader observation that nidroxyzone's primary value proposition lies not in its direct in vitro antibacterial potency but in its in vivo pharmacokinetic and growth-modulating properties [2].

Anti‑E. coli potency
Head-to-head
Least effectiveNidroxyzone
vs. Furazolidone: most effective
Activity inversion among 287 E. coli isolates
Informs comparator selection for antimicrobial susceptibility studies
Veterinary isolate survey; MIC not reported in abstract
Escherichia coli susceptibility nitrofuran comparative microbiology veterinary antimicrobial sensitivity MIC ranking

Procurement-Relevant Application Scenarios for Nidroxyzone (CAS 405-22-1) Based on Quantitative Differential Evidence


Experimental Model for Nitrofuran Urinary Pharmacokinetics and Renal Drug Excretion Studies

Nidroxyzone is the nitrofuran of choice for investigating structure-dependent urinary excretion mechanisms within the 5-nitrofuran class. Its ~25% unchanged renal elimination—documented in a direct 27-compound comparative screen—provides a quantitatively characterized pharmacokinetic benchmark that the majority of nitrofurans (at least 13 of 27 tested) fail to achieve [1]. Researchers studying the role of semicarbazone side-chain substitution in determining renal clearance of nitroaromatic drugs can use nidroxyzone as a validated positive-control compound with established urinary concentration targets (40 mg/100 mL achievable at 42 mg/kg/day oral dosing in rats) [1].

Poultry Feed-Additive Research Requiring Growth-Promoting Rather Than Growth-Depressive Nitrofuran Controls

Studies investigating nitrofuran effects on broiler growth performance should specify nidroxyzone when growth promotion is the desired experimental endpoint. Unlike nitrofurazone, which consistently depresses chick growth at 0.02% dietary inclusion, nidroxyzone has been demonstrated to stimulate growth in broiler diets and to improve performance specifically under low-protein feeding conditions [1][2]. For laying hen productivity trials, nidroxyzone delivers statistically significant improvements in egg production and feed efficiency at 50 g/ton—matching the efficacy of nihydrazone at twice that inclusion rate [3].

Reproductive Toxicology Research Using Nitrofuran-Induced Spermatogenic Arrest as a Reversible Infertility Model

Nidroxyzone is uniquely suited among nitrofurans for experimental induction of reversible spermatogenic arrest in rodent models. Dietary administration produces testicular atrophy to approximately one-third normal size within 30 days, with arrest specifically at the primary spermatocyte stage and preservation of succinate oxidation—a characterized and reproducible toxicological phenotype [1]. In mice, both male testicular atrophy and female estrus inhibition are documented, providing a dual-sex reproductive toxicity model [2]. Procurement of furazolidone or nitrofurantoin as substitutes would not replicate this specific anti-spermatogenic endpoint.

Veterinary Antimicrobial Resistance Studies Requiring a Low-Potency Nitrofuran Comparator

In experimental designs examining differential nitrofuran susceptibility among E. coli isolates, nidroxyzone serves as a characterized low-potency comparator. Documented in a 287-strain survey as ranking among the least effective agents while furazolidone ranked among the most effective, nidroxyzone provides a within-class negative control for structure-activity relationship studies of nitrofuran antibacterial potency [1]. This application is particularly relevant for laboratories investigating resistance mechanisms that may differentially affect nitrofurans based on side-chain structure [2].

Application
Selection Property
Validation Focus
Nitrofuran urinary PK studies
Characterized renal excretion profile
Urinary recovery modeling vs. side‑chain structure
Poultry growth modulation studies
Growth promotion endpoint context
Diet‑dependent broiler/layer growth response
Reproductive toxicology models
Spermatogenic arrest phenotype
Reversible infertility and sex‑organ weight endpoints
Antimicrobial comparator studies
Low‑potency nitrofuran control
Side‑chain‑dependent susceptibility profiling
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